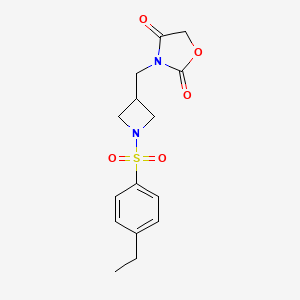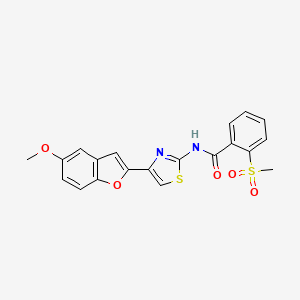![molecular formula C29H33N3O3 B2432879 4-[2-[5-(Diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid CAS No. 2413716-15-9](/img/structure/B2432879.png)
4-[2-[5-(Diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TCMDC-135051 es un inhibidor altamente selectivo y potente de la proteína quinasa PfCLK3, que juega un papel crítico en la regulación del empalme del ARN del parásito de la malaria y es esencial para la supervivencia de Plasmodium falciparum en la etapa sanguínea . Este compuesto ha mostrado un potencial prometedor como compuesto líder para el desarrollo de nuevos antimaláricos con un nuevo mecanismo de acción .
Métodos De Preparación
La síntesis de TCMDC-135051 implica una serie de reacciones químicas, incluida la formación de un andamiaje basado en 7-azaindol . La ruta sintética normalmente implica los siguientes pasos:
Formación del andamiaje de 7-azaindol: Este paso implica la ciclación de precursores apropiados para formar la estructura central.
Funcionalización del andamiaje: Se introducen diversos grupos funcionales en el andamiaje para mejorar su actividad y selectividad.
Purificación y caracterización: El compuesto final se purifica utilizando técnicas como la cromatografía y se caracteriza mediante métodos espectroscópicos.
Los métodos de producción industrial para TCMDC-135051 probablemente implicarían escalar estas rutas sintéticas al tiempo que se garantiza la pureza y la consistencia del producto final .
Análisis De Reacciones Químicas
TCMDC-135051 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede sufrir reacciones de oxidación, que pueden alterar su actividad y estabilidad.
Reducción: Las reacciones de reducción también pueden ocurrir, lo que puede afectar la eficacia del compuesto.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y diversos catalizadores. Los principales productos formados a partir de estas reacciones son típicamente análogos de TCMDC-135051 con actividad y selectividad modificadas .
Aplicaciones Científicas De Investigación
TCMDC-135051 tiene varias aplicaciones de investigación científica, que incluyen:
Química: El compuesto se utiliza como herramienta para estudiar la relación estructura-actividad de los inhibidores de la proteína quinasa.
Mecanismo De Acción
TCMDC-135051 ejerce sus efectos inhibiendo la proteína quinasa PfCLK3, que es esencial para la regulación del empalme del ARN en Plasmodium falciparum . El compuesto se une al sitio activo de PfCLK3, evitando su actividad de fosforilación e interrumpiendo el procesamiento del ARN del parásito . Esto lleva a la rápida eliminación del parásito en diversas etapas de su ciclo de vida, incluidas las etapas de trofozoíto, esquizonte y gametocito .
Comparación Con Compuestos Similares
TCMDC-135051 es único en su alta selectividad y potencia como inhibidor de PfCLK3. Los compuestos similares incluyen:
Compuesto 4: Un inhibidor covalente de PfCLK3 con una selectividad y eficacia mejoradas de la quinasa.
En comparación con estos compuestos, TCMDC-135051 ha demostrado una significativa actividad antiparasitaria con una toxicidad mínima fuera del objetivo, lo que lo convierte en un prometedor compuesto líder para el desarrollo de nuevos antimaláricos .
Propiedades
IUPAC Name |
4-[2-[5-(diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N3O3/c1-6-32(7-2)17-19-8-11-27(35-5)25(14-19)26-16-24-21(12-13-30-28(24)31-26)20-9-10-22(29(33)34)23(15-20)18(3)4/h8-16,18H,6-7,17H2,1-5H3,(H,30,31)(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLPRHHLSQBUIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=C(C=C1)OC)C2=CC3=C(C=CN=C3N2)C4=CC(=C(C=C4)C(=O)O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
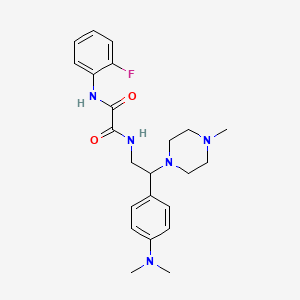
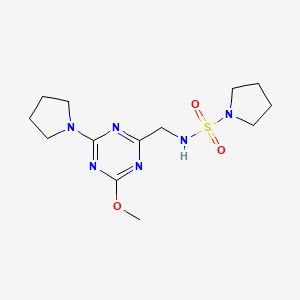

![3-((4-chlorophenyl)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2432804.png)
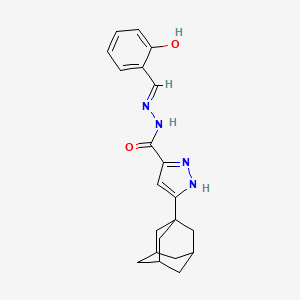
![N-(4-chlorobenzyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2432807.png)
![4-ethoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)quinoline](/img/structure/B2432809.png)
![7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2432810.png)
![2-(1H-pyrrol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2432811.png)
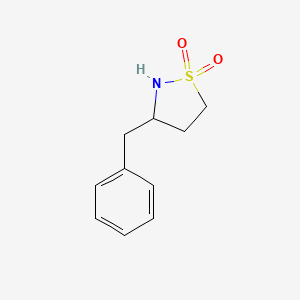
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
